molecular formula C8H7NO2 B044711 Furo[3,2-c]pyridin-6-ylmethanol CAS No. 117013-84-0

Furo[3,2-c]pyridin-6-ylmethanol

Cat. No.: B044711
CAS No.: 117013-84-0
M. Wt: 149.15 g/mol
InChI Key: CMGAVZIPQAAYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[3,2-c]pyridin-6-ylmethanol (CAS Number: 117013-84-0 ) is a high-purity chemical compound provided for research and development purposes. This organics building block has a molecular formula of C 8 H 7 NO 2 and a molecular weight of 149.15 g/mol . Its structure consists of a fused furo[3,2-c]pyridine heterocyclic system substituted with a hydroxymethyl group at the 6-position. Furo[3,2-c]pyridines represent an important class of heterocyclic compounds with significant relevance in medicinal chemistry and materials science . Recent synthetic advances, such as a novel solvent-promoted synthesis in hexafluoroisopropyl alcohol, highlight the continued interest in this scaffold for constructing complex molecules . Compounds based on the furo[3,2-c]pyridine core, including various substituted derivatives, are investigated in pharmaceutical research for their potential as protein kinase inhibitors, and have been explored for applications in treating hyperproliferative disorders and cancers . Researchers value this scaffold for its potential to modulate biological pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions. Characteristic data for this compound includes a calculated density of 1.315 g/cm³ and a boiling point of 289.84°C at 760 mmHg .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,2-c]pyridin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-7-3-8-6(4-9-7)1-2-11-8/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGAVZIPQAAYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C=NC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554112
Record name (Furo[3,2-c]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117013-84-0
Record name (Furo[3,2-c]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Furo[3,2-c]pyridin-6-ylmethanol: A Technical Primer for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with advanced heterocyclic scaffolds. We will dissect the chemical identity, synthesis, and biological relevance of Furo[3,2-c]pyridin-6-ylmethanol, situating it within the broader context of the furo[3,2-c]pyridine class as a privileged scaffold in modern therapeutics.

Core Compound Identification and Physicochemical Profile

Precise identification is the bedrock of reproducible research. Furo[3,2-c]pyridin-6-ylmethanol is a distinct chemical entity within the broader class of furopyridines, which are heterocyclic compounds featuring a fused furan and pyridine ring system.

The definitive nomenclature and key identifiers for this compound are:

  • IUPAC Name: Furo[3,2-c]pyridin-6-ylmethanol

  • CAS Number: 117013-84-0[1][2]

A summary of its fundamental physicochemical properties is presented below. These computed values are essential for experimental design, including solvent selection, reaction temperature considerations, and analytical method development.

PropertyValueSource
Molecular Formula C₈H₇NO₂BenchChem[1], BLDpharm[2]
Molecular Weight 149.15 g/mol BenchChem[1], BLDpharm[2]
Calculated Density 1.315 g/cm³BenchChem[1]
Calculated Boiling Point 289.84°C at 760 mmHgBenchChem[1]

The Furo[3,2-c]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The furo[3,2-c]pyridine core is not merely another heterocycle; it is recognized in medicinal chemistry as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a versatile starting point for developing novel therapeutics across different disease areas.

Expert Rationale: The therapeutic interest in this scaffold is largely due to its rigid, planar structure and the specific arrangement of hydrogen bond donors and acceptors, which facilitate potent and often selective interactions with the ATP-binding pockets of protein kinases.[3] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory disorders.[3][4]

Derivatives of the furo[3,2-c]pyridine scaffold are actively investigated as inhibitors of key oncogenic signaling pathways, including:

  • PI3K/Akt/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.[3]

  • JAK/STAT Pathway: Critical for cytokine signaling and implicated in various cancers and autoimmune diseases.[3]

The closely related furo[3,2-b]pyridine isomer has also been identified as a source of highly selective inhibitors for cdc-like kinases (CLKs) and as effective modulators of the Hedgehog signaling pathway, further cementing the therapeutic potential of the furopyridine family.[5][6][7]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (Janus Kinase) Receptor->JAK 2. Activation STAT STAT (Inactive) JAK->STAT pSTAT p-STAT (Active) (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Translocation pSTAT->Nucleus Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription 5. Regulation Inhibitor Furo[3,2-c]pyridine Derivative Inhibitor->JAK Inhibition

Fig. 1: Inhibition of the JAK/STAT signaling pathway by a Furo[3,2-c]pyridine derivative.

Synthetic Strategies for the Furo[3,2-c]pyridine Core

Constructing the fused furo[3,2-c]pyridine skeleton requires precise and efficient synthetic methodologies. While numerous routes can be envisioned, a prevalent and robust strategy involves a palladium- and copper-catalyzed cascade reaction.[3]

Causality in Synthesis: This approach is favored in discovery chemistry for its convergence and efficiency. It begins with a Sonogashira coupling, a reliable method for forming carbon-carbon bonds between sp and sp² hybridized carbons. This is immediately followed by an intramolecular 5-endo-dig cyclization. The choice of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) is critical for the initial coupling, while the copper(I) co-catalyst facilitates the activation of the terminal alkyne. The subsequent cyclization to form the furan ring is driven by the favorable proximity of the reacting groups, yielding the desired heterocyclic core in a single operational sequence.[3]

Synthesis_Workflow start Starting Materials: 4-Hydroxy-3-iodopyridine Terminal Alkyne step1 Step 1: Sonogashira Coupling start->step1 reagents Reagents: Pd(PPh₃)₂Cl₂ (Catalyst) CuI (Co-catalyst) Base (e.g., Diisopropylamine) reagents->step1 step2 Step 2: Intramolecular Cyclization (5-endo-dig) step1->step2 Cascade Reaction process Process Conditions: Inert Atmosphere Solvent (e.g., DMF) Heat (e.g., 70°C) step1->process product Product: Furo[3,2-c]pyridine Core step2->product

Fig. 2: General workflow for the synthesis of the Furo[3,2-c]pyridine core.
General Experimental Protocol: Sonogashira Coupling and Cyclization

This protocol describes a foundational method for synthesizing the Furo[3,2-c]pyridine core. It is a self-validating system where progress can be monitored by standard analytical techniques.

  • Vessel Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry reaction flask with 4-hydroxy-3-iodopyridine (1.0 eq).

  • Reagent Addition: Add a suitable solvent (e.g., anhydrous DMF), followed by the terminal alkyne (1.1 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), a copper co-catalyst like CuI (0.1 eq), and a base, typically an amine such as diisopropylamine (2.5 eq).[3]

  • Reaction Execution: Heat the reaction mixture to a temperature sufficient to drive the reaction, for instance, 70°C.[3]

  • In-Process Control (Trustworthiness): Monitor the reaction's progress periodically using thin-layer chromatography (TLC) or LC-MS analysis. The disappearance of the starting iodopyridine is a key indicator of reaction completion.

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature. Perform an aqueous work-up to remove inorganic salts and the solvent. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure Furo[3,2-c]pyridine derivative.

Framework for Biological Evaluation and Target Validation

To assess the therapeutic potential of new Furo[3,2-c]pyridine analogs, a systematic biological evaluation is essential. This involves a tiered approach, starting with broad cytotoxicity screening followed by specific mechanistic studies.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a robust method to determine the general cytotoxic effects of a compound against a panel of human cancer cell lines.

  • Cell Plating: Seed human cancer cells (e.g., MCF-7, A549) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the Furo[3,2-c]pyridine test compound in culture medium. Treat the cells with these dilutions for a specified period, typically 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Target Pathway Modulation (Western Blotting)

This protocol is a cornerstone for validating whether a compound affects a specific signaling pathway, such as JAK/STAT.

  • Cell Lysis: Treat cells with the test compound at a relevant concentration (e.g., near its IC₅₀) for a defined period. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[3]

  • SDS-PAGE: Separate the protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-phospho-STAT3 and anti-total-STAT3).

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Interpretation: A decrease in the ratio of phosphorylated STAT3 to total STAT3 in compound-treated cells compared to the control would confirm inhibition of the JAK/STAT pathway.

Conclusion and Future Outlook

Furo[3,2-c]pyridin-6-ylmethanol represents a valuable entry point into a therapeutically significant class of heterocyclic compounds. While this specific molecule serves as a foundational building block, its true potential lies in its utility as a scaffold for the creation of diverse chemical libraries. The synthetic and evaluative frameworks detailed in this guide provide a robust blueprint for such endeavors.

Future research should focus on the strategic derivatization of the Furo[3,2-c]pyridin-6-ylmethanol core to systematically explore structure-activity relationships (SAR). By modifying the hydroxymethyl group and substituting other positions on the heterocyclic ring, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation kinase inhibitors and other targeted therapies.

References

  • Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. Retrieved from [Link]

  • ResearchGate. (n.d.). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Retrieved from [Link]

  • Blake, J. F., et al. (2016). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 14(13), 3369-3387. Retrieved from [Link]

  • ResearchGate. (n.d.). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of Furo[3,2-c]pyridin-6-ylmethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Critical Parameter of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic properties of a new chemical entity (NCE) are as critical as its pharmacological activity. Among these, solubility stands as a paramount physical characteristic, governing everything from the feasibility of in vitro assays to the in vivo bioavailability of a potential therapeutic agent. This guide is dedicated to providing researchers, medicinal chemists, and formulation scientists with a comprehensive understanding of the solubility of Furo[3,2-c]pyridin-6-ylmethanol, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] While specific experimental solubility data for this exact molecule remains elusive in publicly accessible literature, this document will equip the reader with the theoretical framework and practical methodologies to predict, analyze, and experimentally determine its solubility in a range of organic solvents. By understanding the underlying principles and experimental nuances, researchers can de-risk their discovery programs and make informed decisions in the journey of drug development.

The Furo[3,2-c]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The Furo[3,2-c]pyridine core is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] Derivatives of this scaffold have shown promise as potent inhibitors of various protein kinases, making them attractive candidates for the development of novel therapeutics in oncology and inflammatory diseases.[1][2] Furo[3,2-c]pyridin-6-ylmethanol, with its hydroxymethyl substituent, presents a key building block for the synthesis of more complex and targeted molecules.[1] The introduction of this polar functional group is expected to significantly influence its physicochemical properties, most notably its solubility.

Theoretical Underpinnings of Solubility

The solubility of a solid compound in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a rudimentary but effective starting point for predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another.

Physicochemical Properties of Furo[3,2-c]pyridin-6-ylmethanol

To predict the solubility of Furo[3,2-c]pyridin-6-ylmethanol, we must first consider its key physicochemical properties:

PropertyValue/PredictionSource/Method
Molecular FormulaC₈H₇NO₂BenchChem[1]
Molecular Weight149.15 g/mol BenchChem[1]
Calculated Density1.315 g/cm³BenchChem[1]
Calculated Boiling Point289.84°C at 760 mmHgBenchChem[1]
Predicted XLogP3~1.3PubChem (for parent furo[3,2-b]pyridine)[3]
Hydrogen Bond Donors1 (hydroxyl group)Inferred from structure
Hydrogen Bond Acceptors3 (pyridine nitrogen, furan oxygen, hydroxyl oxygen)Inferred from structure

The presence of a pyridine ring, a furan ring, and a hydroxymethyl group endows Furo[3,2-c]pyridin-6-ylmethanol with a unique combination of aromaticity, polarity, and hydrogen bonding capabilities. The pyridine nitrogen acts as a hydrogen bond acceptor, while the hydroxymethyl group can act as both a hydrogen bond donor and acceptor. These features suggest a moderate polarity for the molecule. The predicted LogP value, a measure of lipophilicity, for the parent furo[3,2-b]pyridine is 1.3, indicating a balance between hydrophilicity and lipophilicity.[3] The addition of the hydroxymethyl group to the Furo[3,2-c]pyridine scaffold would likely decrease the LogP, further enhancing its solubility in polar solvents.

Hansen Solubility Parameters (HSP) for Advanced Prediction

For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful framework. HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from London dispersion forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle behind HSP is that substances with similar HSP values are likely to be miscible. While experimentally determined HSP values for Furo[3,2-c]pyridin-6-ylmethanol are not available, they can be estimated using group contribution methods. A hypothetical HSP plot can be used to visualize the solubility of a solute in a range of solvents.

Experimental Determination of Solubility: A Practical Guide

The most reliable way to determine the solubility of Furo[3,2-c]pyridin-6-ylmethanol is through experimental measurement. There are two primary types of solubility that are relevant in a drug discovery context: kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings. It is influenced by the solid-state properties of the compound, such as particle size and crystallinity.

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is a fundamental physicochemical property and is crucial for understanding the behavior of a compound in formulation and in vivo.

Experimental Workflow for Solubility Determination

The following diagram outlines a general workflow for the experimental determination of the solubility of Furo[3,2-c]pyridin-6-ylmethanol.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Furo[3,2-c]pyridin-6-ylmethanol prep_solvent Select and prepare organic solvents add_solvent Add solvent to a known mass of compound prep_solvent->add_solvent equilibrate Equilibrate at constant temperature with agitation add_solvent->equilibrate separate Separate solid from supernatant (centrifugation/filtration) equilibrate->separate analyze Analyze supernatant concentration (e.g., HPLC-UV) separate->analyze calculate Calculate solubility (mg/mL or mol/L) analyze->calculate

Caption: Experimental workflow for determining the thermodynamic solubility of Furo[3,2-c]pyridin-6-ylmethanol.

Step-by-Step Protocol for Thermodynamic Solubility Measurement

This protocol provides a detailed method for determining the thermodynamic solubility of Furo[3,2-c]pyridin-6-ylmethanol in a selection of organic solvents.

Materials:

  • Furo[3,2-c]pyridin-6-ylmethanol (solid)

  • Selected organic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate)

  • Vials with screw caps

  • Analytical balance

  • Thermostatic shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of Furo[3,2-c]pyridin-6-ylmethanol in a suitable solvent (e.g., DMSO) at a known concentration. From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh an excess amount of Furo[3,2-c]pyridin-6-ylmethanol (e.g., 5-10 mg) into a series of vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the selected organic solvent.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For volatile solvents, perform this step quickly to minimize evaporation. Filter the aliquot through a syringe filter into a clean vial.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Analyze the calibration standards and the diluted samples by HPLC-UV. The wavelength for detection should be chosen based on the UV-Vis spectrum of Furo[3,2-c]pyridin-6-ylmethanol.

  • Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Use the equation of the line to determine the concentration of Furo[3,2-c]pyridin-6-ylmethanol in the diluted samples. Back-calculate to determine the solubility in the original solvent, taking into account the dilution factor.

Factors Influencing the Solubility of Furo[3,2-c]pyridin-6-ylmethanol

The solubility of Furo[3,2-c]pyridin-6-ylmethanol will be dictated by a balance of its structural features and the properties of the chosen solvent.

G cluster_solute Solute Properties cluster_solvent Solvent Properties solubility Solubility of Furo[3,2-c]pyridin-6-ylmethanol polarity Molecular Polarity polarity->solubility h_bond Hydrogen Bonding Capacity h_bond->solubility crystal Crystal Lattice Energy crystal->solubility solvent_polarity Solvent Polarity solvent_polarity->solubility solvent_h_bond Solvent H-Bonding solvent_h_bond->solubility solvent_dielectric Dielectric Constant solvent_dielectric->solubility

Sources

Furo[3,2-c]pyridin-6-ylmethanol: A Strategic Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Furo[3,2-c]pyridine core is a privileged heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to the diverse and potent pharmacological activities of its derivatives.[1][2] This technical guide focuses on a specific derivative, Furo[3,2-c]pyridin-6-ylmethanol (CAS 117013-84-0), to delineate a comprehensive strategy for identifying and validating its potential therapeutic targets.[3] We synthesize existing knowledge on the broader furopyridine class to hypothesize primary target families, including protein kinases and G-protein coupled receptors (GPCRs), and present a robust, multi-tiered experimental workflow for target deconvolution. This document serves as a strategic resource, providing not only the scientific rationale behind experimental choices but also detailed, actionable protocols and data interpretation frameworks.

The Furo[3,2-c]pyridine Scaffold: A Foundation for High-Value Therapeutics

Heterocyclic compounds form the backbone of a vast number of approved pharmaceuticals. Within this landscape, fused ring systems like the Furo[3,2-c]pyridine scaffold offer a unique combination of structural rigidity, defined three-dimensional geometry, and rich electronic properties that make them ideal for high-affinity interactions with biological targets.[4] The fusion of a furan ring to a pyridine core creates a bioisostere for purines and other endogenous ligands, making it a frequent "hit" in screening campaigns.

Derivatives of the Furo[3,2-c]pyridine and its isomers have demonstrated a wide spectrum of biological activities, with a pronounced emphasis on two key areas: oncology and neuroscience.[1][5] Reports highlight potent activity as kinase inhibitors targeting critical oncogenic signaling pathways and as modulators of serotonin receptors, indicating potential for antipsychotic applications.[1][5] Furo[3,2-c]pyridin-6-ylmethanol, the subject of this guide, features a hydroxymethyl substituent—a group capable of acting as both a hydrogen bond donor and acceptor. This functional handle can be critical for anchoring the molecule within a target's binding pocket and serves as a versatile point for future structure-activity relationship (SAR) studies.

Primary Hypothesized Target Classes

Based on extensive analysis of the Furo[3,2-c]pyridine scaffold and its isomers, we propose two high-priority target classes for Furo[3,2-c]pyridin-6-ylmethanol.

Protein Kinases: The Dominant Hypothesis

The most compelling body of evidence points toward protein kinases as primary targets. Numerous kinase inhibitors incorporate fused bicyclic heterocycles as their core pharmacophore to mimic the adenine region of ATP.[6]

  • Oncogenic Survival Pathways (PI3K/Akt/mTOR & JAK/STAT): The Furo[3,2-c]pyridine scaffold has been explicitly identified as a promising starting point for inhibitors of these pathways, which are central to cell growth, proliferation, and survival in many cancers.[1] A tetrahydrofuro[3,2-c]pyridine derivative was found to have excellent in vitro inhibitory activity against JAK2.[7]

  • Cell Cycle and Splicing Kinases (CDKs & CLKs): Isomeric furopyridines have yielded potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and CDC-like Kinases (CLKs).[2][6][8] These kinases are critical for cell cycle progression and mRNA splicing, respectively, and their dysregulation is a hallmark of cancer.[9]

G-Protein Coupled Receptors (GPCRs): A CNS Focus

A seminal study on Furo[3,2-c]pyridine derivatives revealed potent binding affinity for serotonin 5-HT1 and 5-HT2 receptors, coupled with weak interaction at dopamine D2 receptors.[5] This profile is characteristic of atypical antipsychotics. The compounds demonstrated significant activity in preclinical models predictive of antipsychotic efficacy.[5] This suggests that Furo[3,2-c]pyridin-6-ylmethanol warrants investigation as a modulator of CNS-related GPCRs.

A Phased Strategy for Target Identification and Validation

To systematically deconvolve the therapeutic targets of Furo[3,2-c]pyridin-6-ylmethanol, we propose a three-phase workflow. This approach is designed to move from broad, unbiased screening to high-confidence validation of on-target activity in a cellular context.

G cluster_0 Phase 1: Broad Profiling cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Pathway Validation p1_kinase Kinase Panel Screen (>400 kinases) p2_dose IC50/EC50 Determination p1_kinase->p2_dose Primary Hits p1_gpcr GPCR Binding Panel (CNS-focused) p1_gpcr->p2_dose p1_pheno Phenotypic Screen (Cancer Cell Line Panel) p1_pheno->p2_dose Active Lines p2_moa Mechanism of Action (e.g., ATP Competition) p2_dose->p2_moa Potent Hits p2_engage Cellular Target Engagement (e.g., CETSA) p2_moa->p2_engage p3_pathway Downstream Pathway Analysis (Western Blot) p2_engage->p3_pathway Confirmed Target p3_functional Functional Cellular Assays (Proliferation, Apoptosis) p3_pathway->p3_functional

Fig 1. Phased workflow for target identification and validation.
Phase 1: Broad Profiling and Hypothesis Generation

The initial goal is to perform wide, unbiased screening to identify high-potential target families.

  • Kinase Profiling: The compound should be screened against a broad panel of kinases (e.g., Eurofins DiscoverX KINOMEscan® or Promega ADP-Glo™) at a single high concentration (e.g., 10 µM). This will rapidly identify specific kinases or kinase families that physically interact with the compound.

  • GPCR Binding Profiling: A competitive binding assay panel focused on CNS targets (serotonin, dopamine, adrenergic receptors) will validate the hypothesis generated from earlier literature.[5]

  • Phenotypic Screening: The compound's cytotoxic effects should be assessed against a diverse panel of human cancer cell lines (e.g., the NCI-60 panel). This provides crucial data on potential anti-cancer activity and can help prioritize subsequent mechanistic studies.[1]

Phase 2: Hit Confirmation and Mechanistic Elucidation

Hits from Phase 1 must be rigorously confirmed.

  • Dose-Response Analysis: Generate full dose-response curves for any significant hits from the profiling screens to determine potency (IC50 for enzymatic assays, EC50 for cellular assays).

  • Cellular Target Engagement: This is a critical validation step. An assay like the Cellular Thermal Shift Assay (CETSA) must be performed to confirm that the compound binds to its putative target inside intact cells, distinguishing true on-target activity from artifacts of biochemical assays.

Phase 3: On-Target Pathway Validation

The final phase connects target binding to a functional cellular outcome.

  • Downstream Signaling Analysis: For a confirmed kinase target, Western Blot analysis is the gold standard. Probe for the phosphorylation status of known downstream substrates. For example, if PI3K is the confirmed target, a significant reduction in phosphorylated Akt (p-Akt) upon treatment would provide strong evidence of on-target pathway modulation.

  • Functional Assays: The ultimate proof lies in correlating target engagement with a relevant cellular phenotype. For an anti-cancer candidate, this would involve assays for apoptosis (e.g., Caspase-Glo® 3/7) and cell proliferation (e.g., CellTiter-Glo®).

Key Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for evaluating Furo[3,2-c]pyridin-6-ylmethanol against a putative kinase hit (e.g., PI3K).[1]

  • Reagent Preparation: Prepare a reaction buffer containing the target kinase enzyme and its specific lipid or protein substrate.

  • Compound Plating: Serially dilute Furo[3,2-c]pyridin-6-ylmethanol in DMSO and add to a 384-well plate. Include "no compound" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Add the kinase/substrate mixture to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at its Km concentration. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, and then measure the newly synthesized ATP as a luminescent signal using a plate reader.

  • Data Analysis: The signal is proportional to ADP produced and thus kinase activity. Normalize the data to controls and fit to a four-parameter dose-response curve to determine the IC50 value.

Protocol: Western Blot for Downstream Pathway Analysis

This protocol describes how to validate the inhibition of the PI3K/Akt pathway.

  • Cell Treatment: Plate a relevant cancer cell line (e.g., MCF-7) and allow cells to adhere. Treat with Furo[3,2-c]pyridin-6-ylmethanol at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts, add Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate overnight at 4°C with primary antibodies (e.g., anti-p-Akt Ser473, anti-total-Akt, anti-GAPDH).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

  • Analysis: Quantify band intensities. A dose-dependent decrease in the p-Akt/total-Akt ratio relative to the vehicle control confirms on-target pathway inhibition.

G cluster_pathway Hypothesized PI3K/Akt Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Furo[3,2-c]pyridin- 6-ylmethanol Compound->PI3K Inhibits

Fig 2. Diagram of the PI3K/Akt signaling pathway and the hypothesized point of inhibition.

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation. Below is a hypothetical summary table for a primary kinase screen.

Kinase Target% Inhibition @ 10 µMTarget FamilyPotential Indication
PI3Kα98%Lipid KinaseOncology
mTOR92%PIKKOncology
JAK285%Tyrosine KinaseOncology, Inflammation
CDK265%CMGCOncology
MEK112%STE(Inactive)
SRC8%Tyrosine Kinase(Inactive)

Interpretation: The hypothetical data in this table strongly prioritizes the PI3K/mTOR and JAK/STAT pathways for follow-up studies, consistent with literature precedents for the broader furopyridine class.[1][7] The moderate activity on CDK2 also warrants follow-up, while MEK1 and SRC can be deprioritized.

Conclusion and Future Directions

The Furo[3,2-c]pyridin-6-ylmethanol molecule stands as a promising chemical entity with a high probability of therapeutic relevance, particularly in oncology and neuroscience. Its core scaffold has been repeatedly validated as a privileged structure for kinase and GPCR modulation.[1][5][10] The strategic workflow outlined in this guide—progressing from broad, unbiased profiling to rigorous, multi-level validation—provides a clear and efficient path to identify its primary therapeutic targets and elucidate its mechanism of action. Successful execution of this plan will not only define the potential of this specific molecule but will also generate crucial SAR insights to guide the development of next-generation Furo[3,2-c]pyridine-based therapeutics.

References

  • (Reference inform
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12234604, Furo[3,2-c]pyridine. Available from: [Link]

  • Němec, V., et al. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 2019, 58(4), 1062-1066. Available from: [Link]

  • (Reference inform
  • New, J.S., et al. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 1989, 32(6), 1147-1156. Available from: [Link]

  • Abdel-Ghani, T.M., et al. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 2022, 27(19), 6605. Available from: [Link]

  • PubMed. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Available from: [Link]

  • Zhang, Y., et al. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences, 2024, 25(18), 9634. Available from: [Link]

  • Ibrahim, M.M., et al. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center, 2023. Available from: [Link]

  • Kumar, A., et al. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 2020, 20(8), 932-940. Available from: [Link]

  • Zakharyan, R.A., et al. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 2019, 15, 2906-2913. Available from: [Link]

  • (Reference inform
  • (Reference inform
  • (Reference inform
  • Mondal, A., & Ghorai, P. Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 2023, 135(4). Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving Furo[3,2-c]pyridin-6-ylmethanol Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Furo[3,2-c]pyridin-6-ylmethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds in their biological assays. Poor solubility can lead to inaccurate and unreliable data, hindering research progress. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and ensure the integrity of your experimental results.

Understanding the Challenge: The Physicochemical Properties of Furo[3,2-c]pyridin-6-ylmethanol

Furo[3,2-c]pyridin-6-ylmethanol is a heterocyclic compound with a fused furan and pyridine ring system. This structure, while conferring desirable biological activity, also presents specific solubility challenges. The pyridine nitrogen atom can act as a hydrogen bond acceptor, which can influence its interaction with solvents. Moreover, the presence of this nitrogen atom generally lowers the lipophilicity of the molecule compared to its benzofuran counterparts.[1]

Based on computational predictions for the closely related furo[3,2-b]pyridine scaffold, we can estimate the following properties for Furo[3,2-c]pyridin-6-ylmethanol:

PropertyPredicted ValueImplication for Solubility
LogP (Octanol-Water Partition Coefficient) ~1.5Indicates moderate lipophilicity. The compound is not excessively greasy, but may still have limited aqueous solubility.
Basic pKa ~5.0The pyridine nitrogen can be protonated at acidic pH. This suggests that solubility will be pH-dependent, with higher solubility at pH values below the pKa.[2]

These properties suggest that while Furo[3,2-c]pyridin-6-ylmethanol is not extremely insoluble, its solubility in neutral aqueous buffers used for many biological assays is likely to be low.

Frequently Asked Questions (FAQs)

Q1: Why is my Furo[3,2-c]pyridin-6-ylmethanol precipitating when I dilute my DMSO stock solution into my aqueous assay buffer?

A1: This is a common issue for many compounds with moderate to low aqueous solubility.[3] When you add your DMSO stock to the aqueous buffer, the DMSO concentration is significantly diluted. DMSO is a strong organic solvent that keeps your compound solubilized at high concentrations. Once diluted, the aqueous environment may not be sufficient to keep the compound in solution, leading to precipitation. The final concentration of your compound may have exceeded its aqueous solubility limit.[3]

Q2: I've prepared my stock solution in 100% DMSO. Is this the best solvent?

A2: DMSO is a widely used and effective solvent for creating high-concentration stock solutions of many organic compounds.[4] However, it's important to be mindful of the final DMSO concentration in your assay, as it can be toxic to cells at higher concentrations. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.

Q3: Can I just sonicate my solution to redissolve the precipitate?

A3: Sonication can temporarily help to break up aggregates and redissolve a compound. However, if the compound's concentration is above its thermodynamic solubility in the assay buffer, it will likely precipitate again over time. This can lead to inconsistent results, especially in longer assays.[2]

Q4: How does the pH of my buffer affect the solubility of Furo[3,2-c]pyridin-6-ylmethanol?

A4: The pyridine ring in Furo[3,2-c]pyridin-6-ylmethanol has a basic nitrogen atom with a predicted pKa of around 5.0.[2][5] This means that at a pH below 5.0, the nitrogen atom will be protonated, making the molecule more polar and thus more soluble in aqueous solutions.[6][7] In typical biological assays conducted at a physiological pH of ~7.4, the pyridine nitrogen will be largely unprotonated, leading to lower solubility.

Troubleshooting Guide: A Stepwise Approach to Improving Solubility

If you are experiencing precipitation or suspect poor solubility of Furo[3,2-c]pyridin-6-ylmethanol, follow this troubleshooting workflow.

Solubility_Troubleshooting start Start: Compound Precipitation Observed check_stock 1. Verify Stock Solution Integrity (Clear, no precipitate?) start->check_stock lower_conc 2. Lower Final Assay Concentration check_stock->lower_conc Stock is clear modify_dmso 3. Optimize Final DMSO Concentration lower_conc->modify_dmso Precipitation persists success Success: Soluble Compound lower_conc->success Precipitation resolved ph_adjustment 4. pH Adjustment of Assay Buffer modify_dmso->ph_adjustment Precipitation persists modify_dmso->success Precipitation resolved cosolvent 5. Introduce a Co-solvent ph_adjustment->cosolvent Precipitation persists / pH change not feasible ph_adjustment->success Precipitation resolved cyclodextrin 6. Use a Solubilizing Excipient (e.g., Cyclodextrin) cosolvent->cyclodextrin Precipitation persists / Co-solvent toxicity cosolvent->success Precipitation resolved lipid_formulation 7. Consider a Lipid-Based Formulation cyclodextrin->lipid_formulation Precipitation persists cyclodextrin->success Precipitation resolved lipid_formulation->success Precipitation resolved fail Consult Formulation Specialist lipid_formulation->fail Precipitation persists

Caption: A stepwise decision-making workflow for troubleshooting Furo[3,2-c]pyridin-6-ylmethanol solubility issues.

Step 1: Verify Stock Solution Integrity

Before troubleshooting your assay conditions, ensure your stock solution is sound.

  • Protocol:

    • Visually inspect your DMSO stock solution. It should be clear and free of any visible precipitate.

    • If precipitate is observed, gently warm the vial to 37°C and vortex to redissolve. If it does not redissolve, your stock may be supersaturated and a new, lower concentration stock should be prepared.

    • Always use high-purity, anhydrous DMSO for preparing stock solutions.

Step 2: Lower the Final Assay Concentration

The simplest solution may be to work at a lower final concentration of your compound, provided it is still within the effective range for your assay.

Step 3: Optimize Final DMSO Concentration

While keeping the final DMSO concentration low is important for cell health, a slight increase might be sufficient to maintain solubility.

  • Protocol:

    • Determine the maximum tolerable DMSO concentration for your specific cell line or assay system (typically 0.1% to 0.5%).

    • Prepare a dilution series of your compound to test if a slightly higher, yet tolerable, DMSO concentration prevents precipitation.

Step 4: pH Adjustment of the Assay Buffer

Given the basic nature of the pyridine ring, lowering the pH of your assay buffer can significantly increase the solubility of Furo[3,2-c]pyridin-6-ylmethanol.

  • Causality: At a pH below its pKa of ~5.0, the pyridine nitrogen becomes protonated, increasing the molecule's polarity and aqueous solubility.[6][7]

  • Protocol:

    • If your assay can tolerate it, prepare your assay buffer at a slightly more acidic pH (e.g., pH 6.5 or 6.8).

    • Test the solubility of your compound in this modified buffer.

    • Important: Ensure that the pH change does not adversely affect your biological target or assay performance.

Step 5: Introduce a Co-solvent

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds when added to the aqueous assay buffer.[8][9]

  • Common Co-solvents:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol 400 (PEG-400)

  • Protocol:

    • Prepare your final dilution in an assay buffer containing a small percentage of a co-solvent (e.g., 1-5%).

    • As with DMSO, determine the tolerance of your assay system to the chosen co-solvent.

Step 6: Use a Solubilizing Excipient (e.g., Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[1][3]

  • Mechanism: The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the complex soluble.[3]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Protocol:

    • Prepare a stock solution of the cyclodextrin in your assay buffer.

    • Add your DMSO stock of Furo[3,2-c]pyridin-6-ylmethanol to the cyclodextrin-containing buffer.

    • The optimal molar ratio of drug to cyclodextrin may need to be determined empirically.

Cyclodextrin_Mechanism cluster_0 Insoluble Compound in Aqueous Buffer cluster_1 Cyclodextrin Inclusion Complex cluster_2 Soluble Complex in Aqueous Buffer compound Furo[3,2-c]pyridin-6-ylmethanol (Hydrophobic) water Water Molecules cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) compound->cyclodextrin Encapsulation soluble_complex Soluble Complex cyclodextrin->soluble_complex Solubilization encapsulated_compound Encapsulated Compound water2 Water Molecules

Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.

Step 7: Consider a Lipid-Based Formulation

For in vivo studies or certain in vitro models, lipid-based formulations can be highly effective for poorly soluble compounds. These formulations can enhance solubility and improve absorption.

  • Types of Lipid-Based Formulations:

    • Self-emulsifying drug delivery systems (SEDDS)

    • Micellar solutions

  • Consideration: The development of lipid-based formulations is more complex and typically requires specialized expertise. This approach is generally considered when other methods have failed or for more advanced preclinical studies.

Summary of Solubilization Strategies

StrategyPrincipleAdvantagesDisadvantages
Lower Concentration Avoids exceeding solubility limitSimple, no additivesMay not be feasible for potent compounds
Optimize DMSO Increases organic contentSimple, uses existing stockLimited by cell toxicity
pH Adjustment Increases ionizationPotentially large solubility increaseMay affect biological activity
Co-solvents Increases solvent polarityEffective for many compoundsPotential for co-solvent toxicity
Cyclodextrins Encapsulation of hydrophobic moleculeHigh solubilization capacity, low toxicityMay alter drug availability to target
Lipid Formulations Solubilization in lipid carriersCan significantly improve bioavailabilityComplex formulation development

References

  • Aenova Group. Insights: Lipid-Based Formulations for Poorly Soluble Drugs. [Link]

  • Galić, T., et al. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 27(9), 2999. [Link]

  • Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation and bioavailability with lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 673–691. [Link]

  • Hauss, D. J. (2007). Oral lipid-based formulations. Advanced Drug Delivery Reviews, 59(7), 667–676. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical Technology, 34(8), 54-64. [Link]

  • Popielec, A., & Loftsson, T. (2017). Effects of cyclodextrins on the chemical stability of drugs. International Journal of Pharmaceutics, 531(2), 532–542. [Link]

  • Daylight Chemical Information Systems, Inc. (n.d.). clogP. [Link]

  • Harding, A., & Popelier, P. (2011). pKa prediction from an ab initio bond length: part 2—phenols. Physical Chemistry Chemical Physics, 13(23), 11264-11272. [Link]

  • PubChem. (n.d.). [3-(3-Fluoroanilino)-7-methyl-2-(pentylamino)furo[2,3-c]pyridin-4-yl]methanol. [Link]

  • U.S. Environmental Protection Agency. (n.d.). furo[3,2-b]pyridine Properties. [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. [Link]

  • Kromann, J. C., Larsen, F., Moustafa, H., & Jensen, J. H. (2016). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 4, e2335. [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. [Link]

  • National Center for Biotechnology Information. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US). [Link]

  • Christensen, A. S., et al. (2022). pKalculator: A pKa predictor for C-H bonds. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2019, January 2). The Effects of pH on Solubility. [Link]

  • askIITians. (2025, March 11). How does pH affect solubility? [Link]

  • World Journal of Pharmaceutical Research. (2020). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

Sources

Technical Support Center: Minimizing Impurities in Furo[3,2-c]pyridin-6-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Analysis

Furo[3,2-c]pyridin-6-ylmethanol is a critical pharmacophore in kinase inhibitor development (e.g., Spleen Tyrosine Kinase (SYK) inhibitors). The synthesis typically hinges on the construction of the fused furan ring followed by a functional group interconversion (ester reduction).

The primary challenge in generating high-purity material is not just the yield, but the suppression of regioisomeric byproducts , incomplete reduction intermediates , and transition metal residues from the cyclization step. This guide focuses on the "Carboxylate Reduction Route," which is the most scalable method for accessing the 6-hydroxymethyl congener.

Synthetic Pathway & Impurity Origin

The following Graphviz diagram illustrates the standard workflow and the specific points where critical impurities are introduced.

G SM Methyl 5-bromo-4-hydroxypyridine-2-carboxylate Step1 Step 1: Sonogashira Coupling (TMS-Acetylene, Pd/Cu) SM->Step1 Inter1 Intermediate: Acyclic Alkyne Step1->Inter1 ImpA Impurity A: De-halogenated SM Step1->ImpA Pd-catalyzed hydrodehalogenation Step2 Step 2: Cyclization (CuI, Base) Inter1->Step2 Ester Intermediate: Methyl furo[3,2-c]pyridine-6-carboxylate Step2->Ester ImpB Impurity B: Uncyclized Alkyne Step2->ImpB Incomplete cyclization Step3 Step 3: Reduction (NaBH4/CaCl2 or LiAlH4) Ester->Step3 Target Target: Furo[3,2-c]pyridin-6-ylmethanol Step3->Target ImpC Impurity C: Aldehyde Intermediate Step3->ImpC Incomplete reduction ImpD Impurity D: Over-reduced (Methyl) Step3->ImpD Over-reduction

Caption: Critical control points in the synthesis of Furo[3,2-c]pyridin-6-ylmethanol. Red nodes indicate key impurities.

Critical Control Points: FAQs & Troubleshooting

Phase 1: The Cyclization (Formation of the Core)

Q: I am observing a persistent impurity (~5-10%) with a mass matching the starting material minus the halogen. What is this? A: This is likely Methyl 4-hydroxypyridine-2-carboxylate (Impurity A) .

  • Cause: During the Sonogashira coupling, if the catalyst loading is too high or the reaction is prolonged, the Pd(0) species can catalyze the hydrodehalogenation of the 5-bromo/iodo precursor before the alkyne couples.

  • Solution:

    • Degas thoroughly: Oxygen promotes catalyst decomposition and side reactions.

    • Switch Catalyst: Use Pd(PPh3)2Cl2 instead of Pd(PPh3)4 to reduce homocoupling and dehalogenation risks.

    • Stoichiometry: Ensure a slight excess (1.1 eq) of the alkyne to outcompete the reduction pathway.

Q: The cyclization step yields a mixture of the fused ring and an acyclic intermediate. How do I drive this to completion? A: The "acyclic intermediate" is the 4-hydroxy-5-alkynylpyridine.

  • Mechanism: The cyclization involves an intramolecular nucleophilic attack of the hydroxyl oxygen onto the activated alkyne. This often requires Cu(I) activation.

  • Protocol Adjustment:

    • Increase the reaction temperature to 80°C .

    • Add 10 mol% CuI explicitly during the cyclization phase if it was not sufficient from the coupling step.

    • Base Choice: Use a stronger base like Cs2CO3 or DBU in DMF/DMAc to facilitate the deprotonation of the phenol.

Phase 2: The Reduction (Ester to Alcohol)

Q: Why does my product contain an aldehyde impurity (Impurity C) that is difficult to separate? A: The aldehyde (Furo[3,2-c]pyridine-6-carbaldehyde) is the stable intermediate of the ester reduction.

  • Cause: Using a mild reducing agent (like standard NaBH4 in ethanol) or insufficient equivalents of hydride.

  • Technical Fix:

    • Method A (Recommended): Use NaBH4 + CaCl2 (in 2:1 ratio) in THF/EtOH. The in-situ formation of Ca(BH4)2 creates a more potent reducing agent capable of driving the ester fully to the alcohol without the harshness of LAH.

    • Method B: Use LiAlH4 (LAH) in THF at 0°C. Warning: This can lead to over-reduction or ring opening if not strictly controlled.

    • Monitoring: Do not quench until TLC/LCMS shows complete disappearance of the aldehyde peak. The aldehyde often co-elutes with the alcohol on silica; use a polar mobile phase (DCM:MeOH 95:5) to distinguish them.

Q: I see a non-polar impurity forming during reduction. Is it the methyl derivative? A: Yes, 6-methylfuro[3,2-c]pyridine (Impurity D) can form via hydrogenolysis of the benzylic C-O bond.

  • Risk Factors: This is rare with borohydrides but common if you use catalytic hydrogenation (H2/Pd-C) to reduce the ester (which is not recommended for this substrate) or if the LAH reaction is refluxed too long.

  • Prevention: Stick to hydride reductions at low temperatures (0°C to RT). Avoid catalytic hydrogenation as it will also reduce the furan ring (saturating the C2-C3 bond).

Detailed Experimental Protocol

Optimized Reduction of Methyl Furo[3,2-c]pyridine-6-carboxylate

This protocol uses the modified borohydride method to ensure complete reduction while minimizing over-reduction and metal waste.

Reagents:

  • Methyl furo[3,2-c]pyridine-6-carboxylate (1.0 eq)

  • Sodium Borohydride (NaBH4) (3.0 eq)

  • Calcium Chloride (CaCl2) (1.5 eq)

  • Solvent: THF:Ethanol (2:1 v/v) - Anhydrous

Step-by-Step:

  • Preparation: Dissolve the ester substrate in anhydrous THF (0.1 M concentration).

  • Activation: Add CaCl2 (anhydrous powder) to the solution and stir for 15 minutes at 0°C. The solution may become cloudy.

  • Addition: Add NaBH4 portion-wise over 20 minutes. Exothermic reaction—control temp < 5°C.

  • Reaction: Add absolute ethanol dropwise. Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Check LCMS. Target Mass [M+H]+ = 150.1 (approx). Look for M-2 (Aldehyde) or M+14 (Ester).

  • Quench: Cool to 0°C. Add saturated aqueous NH4Cl dropwise. Caution: Hydrogen gas evolution.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with brine.

    • Critical Step: If emulsions form (common with pyridine derivatives), adjust pH to ~8 using saturated NaHCO3. Pyridines can be protonated and lost in the aqueous layer if acidic.

  • Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10).

Impurity Profile & Analytical Data

Use this table to identify peaks in your HPLC trace.

Impurity NameStructure DescriptionRelative RT (HPLC)OriginMitigation
Impurity A De-halogenated Pyridine Ester0.85 (vs Ester)Pd-catalyzed side reactionDegas solvents; lower catalyst load.
Impurity B Acyclic Alkyne Intermediate1.10 (vs Ester)Incomplete cyclizationIncrease temp/base; add CuI.
Impurity C 6-Formylfuro[3,2-c]pyridine1.05 (vs Alcohol)Incomplete reductionUse NaBH4/CaCl2; extend reaction time.
Impurity D 6-Methylfuro[3,2-c]pyridine1.20 (vs Alcohol)Over-reduction (Hydrogenolysis)Avoid H2/Pd; keep temp < 25°C.
Target Furo[3,2-c]pyridin-6-ylmethanol 1.00 Product --

References

  • General Synthesis of Furo[3,2-c]pyridines

    • Title: Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
    • Source: PMC/NIH.
    • URL: [Link]

    • Relevance: Discusses the formation of the core scaffold and reactivity of furan derivatives.[1][2]

  • Reduction Methodologies for Pyridine Esters

    • Title: Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine (Analogous chemistry).
    • Source: Green Chemistry (RSC).
    • URL: [Link]

    • Relevance: Validates reduction conditions for pyridine-based esters which are prone to similar impurity profiles.
  • Impurity Formation in Kinase Inhibitor Synthesis

    • Title: Investigation into the Formation of Impurities during the Optimization of Brig
    • Source: ACS Omega.
    • URL: [Link]

    • Relevance: Although for a different molecule, this paper details the "de-halogenation" and "oxidation" impurity mechanisms common in Pd-catalyzed syntheses of fused pyridine systems.
  • Ester Reduction Protocols

    • Title: Esters to Alcohols - Common Conditions and Mechanisms.
    • Source: Chemistry LibreTexts.
    • URL: [Link]

    • Relevance: Provides the mechanistic grounding for selecting NaBH4/CaCl2 over LiAlH4 to avoid side reactions.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Furo[3,2-c]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the quest for novel molecular scaffolds that offer both potency and selectivity against therapeutic targets is a perpetual endeavor. The furo[3,2-c]pyridine core has emerged as a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in engaging a range of biological targets. This guide provides a comprehensive comparison of the biological activity of furo[3,2-c]pyridine derivatives, with a particular focus on their potential as kinase inhibitors in oncology and inflammatory diseases. While specific experimental data for Furo[3,2-c]pyridin-6-ylmethanol is not extensively available in public literature, this guide will establish a framework for its evaluation by comparing structurally related compounds and outlining the essential experimental protocols for activity confirmation.

The Furo[3,2-c]pyridine Scaffold: A Gateway to Kinase Inhibition

The furo[3,2-c]pyridine scaffold represents a versatile and valuable starting point for the development of novel therapeutic agents.[1] Its rigid, planar structure provides a unique framework for the spatial presentation of functional groups, enabling precise interactions with the active sites of enzymes, particularly kinases. Derivatives of this scaffold have shown significant potential as anticancer agents and kinase inhibitors, targeting critical oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT.[1] The strategic modification of the furo[3,2-c]pyridine core allows for the fine-tuning of activity and selectivity, a crucial aspect in the design of targeted therapies.

Comparative Analysis of Furo-Pyridine Derivatives

To contextualize the potential of Furo[3,2-c]pyridin-6-ylmethanol, it is instructive to compare the biological activities of other well-characterized furo-pyridine isomers and derivatives. The following table summarizes the inhibitory activities of selected compounds against various kinases and cancer cell lines, providing a benchmark for the evaluation of new analogues.

Compound/Derivative ClassTarget(s)IC50 (µM)Cell Line(s)Reference(s)
Furo[3,2-c]pyridine Derivative (OSI-296) cMET, RONPotent Inhibition (Specific IC50 not stated)Tumor Xenografts[2]
Furo[2,3-b]pyridine Derivative 14 CDK20.93HCT-116[1][3]
Furo[2,3-d]pyrimidine Chalcone 5d PI3Kα/β, AKT0.175 (PI3Kα), 0.071 (PI3Kβ), 0.411 (AKT)NCI 59-cell line panel (mean GI50: 2.41)[1][4][5]
Furo[2,3-d]pyrimidine Chalcone 5e Not specifiedNot specifiedNCI 59-cell line panel (mean GI50: 1.23)[1][6]
Furopyridone Derivative 4c Not specified0.888 µg/mL (24h), 0.655 µg/mL (48h)KYSE70, KYSE150[1]
Imidazo[1,2-a]pyridine Derivative 35 PI3Kα0.150T47D (IC50: 7.9), MCF-7 (IC50: 9.4)[7]
Furo[3,2-b]pyridine Derivative (MU1742) CLK1, CLK2, CLK4, DYRKs, HIPKsPotent nM inhibition (various)Not specified[8][9]

This comparative data highlights the broad potential of the furo-pyridine scaffold and its related isosteres in targeting a variety of kinases with significant potency. The variations in the fusion of the furan and pyridine rings, as well as the nature and position of substituents, play a critical role in determining the specific biological target and efficacy.

Experimental Protocols for Biological Activity Confirmation

The confirmation of the biological activity of a novel compound like Furo[3,2-c]pyridin-6-ylmethanol requires a systematic approach employing a battery of in vitro assays. The following protocols provide a robust framework for such an evaluation.

In Vitro Cytotoxicity Assessment (MTT Assay)

The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of Furo[3,2-c]pyridin-6-ylmethanol and treat the cells for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cancer cells in 96-well plate incubation1 Incubate overnight start->incubation1 treatment Treat cells with Furo[3,2-c]pyridin-6-ylmethanol incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilize Dissolve formazan crystals incubation3->solubilize read_plate Measure absorbance solubilize->read_plate calculate Calculate cell viability & IC50 read_plate->calculate

Caption: Workflow of the MTT assay for determining cytotoxicity.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

To elucidate the mechanism of action, it is crucial to assess the inhibitory activity of the compound against specific kinases. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, which is directly correlated with kinase activity.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the target kinase (e.g., PI3K, JAK2), the appropriate substrate, and the reaction buffer.

  • Compound Addition: Add Furo[3,2-c]pyridin-6-ylmethanol at various concentrations to the reaction mixture.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Determine the kinase activity as a function of the compound concentration and calculate the IC50 value.

Workflow for ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis setup Prepare kinase, substrate, and buffer add_compound Add Furo[3,2-c]pyridin-6-ylmethanol setup->add_compound add_atp Initiate reaction with ATP add_compound->add_atp incubation1 Incubate for 60 min add_atp->incubation1 add_adpglo Add ADP-Glo™ Reagent incubation1->add_adpglo incubation2 Incubate for 40 min add_adpglo->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubate for 30 min add_detection->incubation3 measure Measure luminescence incubation3->measure calculate Calculate kinase inhibition & IC50 measure->calculate

Caption: Workflow of the ADP-Glo™ kinase inhibition assay.

Western Blotting for Pathway Analysis

To confirm that the observed cellular effects are due to the inhibition of a specific signaling pathway, Western blotting is a key technique. This method allows for the detection and quantification of specific proteins, including the phosphorylated (activated) forms of kinases and their downstream targets.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with Furo[3,2-c]pyridin-6-ylmethanol at various concentrations. After treatment, lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-Akt, total-Akt, phospho-STAT3, total-STAT3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

Signaling Pathways Targeted by Furo-Pyridine Derivatives

Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_jak JAK/STAT Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival JAK JAK STAT STAT JAK->STAT GeneTranscription Gene Transcription STAT->GeneTranscription FuroPyridine Furo[3,2-c]pyridine Derivatives FuroPyridine->PI3K Inhibition FuroPyridine->JAK Inhibition

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Furo[3,2-c]pyridin-6-ylmethanol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furo[3,2-c]pyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas, particularly in oncology and inflammatory diseases.[1] This is largely due to its versatile framework, which is amenable to chemical modification and capable of interacting with a variety of biological targets.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs based on the furo[3,2-c]pyridin-6-ylmethanol core. We will objectively compare the performance of these analogs by examining how specific structural modifications influence their primary biological activity as kinase inhibitors. The discussion is grounded in experimental data from closely related analogs and established medicinal chemistry principles, offering a predictive framework for designing novel and more potent therapeutic agents. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided to ensure scientific rigor and reproducibility.

The Furo[3,2-c]pyridine Scaffold: A Cornerstone for Kinase Inhibitor Design

The fusion of a furan ring with a pyridine ring creates the furo[3,2-c]pyridine system, a rigid, planar structure with unique electronic properties that make it an ideal starting point for designing targeted inhibitors.[3] This scaffold has been successfully employed to develop inhibitors for critical oncogenic signaling pathways, including PI3K/Akt/mTOR and JAK/STAT.[1]

General Synthetic Strategy

The construction of the furo[3,2-c]pyridine core is efficiently achieved through a multi-step sequence that offers flexibility for introducing various substituents. A prevalent and robust method involves an initial Sonogashira coupling reaction, followed by an intramolecular cyclization to form the fused furan ring.[1] This approach allows for the strategic placement of functional groups that are critical for biological activity.

General Synthetic Protocol: Sonogashira Coupling and Intramolecular Cyclization [1]

  • Reaction Setup: To a solution of a suitably substituted 4-hydroxy-3-iodopyridine in an anhydrous solvent (e.g., DMF), add the desired terminal alkyne (1.1 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), a copper(I) co-catalyst like CuI (0.1 eq), and a suitable base (e.g., diisopropylamine, 2.0 eq).

  • Coupling Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to approximately 70°C. The reaction progress is monitored by Thin-Layer Chromatography (TLC). Causality: The palladium catalyst facilitates the carbon-carbon bond formation between the iodopyridine and the alkyne, while the copper co-catalyst enhances the reaction rate. The base is crucial for deprotonating the terminal alkyne.

  • Intramolecular Cyclization: Upon completion of the Sonogashira coupling, the reaction conditions promote a 5-endo-dig cyclization, where the hydroxyl group attacks the alkyne, forming the furan ring.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography to yield the pure furo[3,2-c]pyridine core.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation A 4-Hydroxy-3-iodopyridine + Terminal Alkyne B Sonogashira Coupling (Pd/Cu Catalysis) A->B C Intramolecular 5-endo-dig Cyclization B->C D Workup & Extraction C->D E Column Chromatography D->E F Characterization (NMR, MS, etc.) E->F G In Vitro Kinase Assays F->G H Cell-Based Assays G->H I In Vivo Studies H->I

Caption: General workflow from synthesis to biological evaluation.

Structure-Activity Relationship (SAR) of 6-Substituted Furo[3,2-c]pyridine Analogs

The systematic modification of a lead compound's structure is a cornerstone of medicinal chemistry, allowing for the optimization of its potency, selectivity, and pharmacokinetic properties. For the furo[3,2-c]pyridine scaffold, the 6-position is a critical vector for modification, directly influencing interactions with the target protein. While extensive literature on the specific Furo[3,2-c]pyridin-6-ylmethanol moiety is emerging, a robust comparative analysis can be constructed by examining potent analogs with alternative substitutions at this position, such as the well-documented 6-amino derivatives.[4]

A series of novel 6-aminofuro[3,2-c]pyridines have been identified as potent and selective inhibitors of cMET and RON kinases, which are crucial targets in cancer therapy.[4] The compound OSI-296 from this series demonstrated excellent in vivo efficacy in tumor xenograft models, highlighting the therapeutic potential of substitutions at this position.[4]

Comparative SAR Analysis at the C6-Position

The hydroxymethyl group (-CH₂OH) of the parent compound serves as both a hydrogen bond donor and acceptor, providing a key interaction point. It also offers a synthetic handle for further elaboration. By comparing this to the amino group (-NH₂) and other functionalities, we can deduce key SAR trends.

Caption: Key modification points on the Furo[3,2-c]pyridine scaffold.

Data Summary: Comparison of C6-Substituted Analogs

The following table compares the parent Furo[3,2-c]pyridin-6-ylmethanol with a known high-potency analog and other hypothetical derivatives to illustrate key SAR principles. Activity data for OSI-296 is based on published results, while others are predictive.[4]

Analog Modification at C6 Target Kinase(s) Activity (IC₅₀) Rationale & Key Insights
Parent Compound -CH₂OHcMET, RON, othersPredicted: ModerateThe hydroxyl group can act as a hydrogen bond donor/acceptor. The methylene spacer provides rotational flexibility.
OSI-296 Analog -NH-ArylcMET, RONPotent (nM range)The amino group is a strong H-bond donor, crucial for binding to the kinase hinge region. The aryl extension can access deeper pockets, enhancing potency and selectivity.[4]
Amine Analog -NH₂cMET, RONPredicted: PotentThe primary amine provides a strong hydrogen bond donor interaction, mimicking the hinge-binding motif of many kinase inhibitors.
Carboxylic Acid Analog -COOHcMET, RONPredicted: Weak/InactiveThe carboxylate is negatively charged at physiological pH, which may cause electrostatic repulsion in the typically hydrophobic ATP-binding pocket.
Methyl Ether Analog -CH₂OCH₃cMET, RONPredicted: ReducedCapping the hydroxyl group removes a key hydrogen bond donor, likely reducing binding affinity significantly.

Biological Targets and Key Signaling Pathways

Furo[3,2-c]pyridine derivatives have demonstrated inhibitory activity against several key protein kinases implicated in cancer and inflammation.[1] Understanding the downstream effects of inhibiting these targets is crucial for drug development.

The cMET/RON Signaling Axis

The receptor tyrosine kinases cMET and RON are frequently dysregulated in various cancers, promoting tumor growth, proliferation, and metastasis. Analogs like the 6-aminofuro[3,2-c]pyridines have been shown to be potent inhibitors of this pathway.[4] Inhibition of cMET/RON blocks downstream signaling through pathways like PI3K/Akt and RAS/MAPK.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET cMET/RON Receptor PI3K PI3K cMET->PI3K RAS RAS cMET->RAS HGF HGF (Ligand) HGF->cMET Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Furo[3,2-c]pyridine Inhibitor Inhibitor->cMET

Caption: Simplified cMET/RON signaling pathway and point of inhibition.

Experimental Protocols for Compound Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[1]

  • Objective: To determine the IC₅₀ value of a compound against a specific kinase.

  • Protocol:

    • Reagent Preparation: Prepare a reaction buffer containing the target kinase (e.g., cMET) and its specific substrate (e.g., a peptide substrate).

    • Compound Plating: Serially dilute the Furo[3,2-c]pyridin-6-ylmethanol analog in DMSO and add to a 96-well or 384-well plate.

    • Kinase Reaction: Add the kinase/substrate mixture to the wells containing the test compound.

    • ATP Initiation: Initiate the kinase reaction by adding a solution of ATP at its Kₘ concentration. Incubate for a specified time (e.g., 60 minutes) at room temperature. Causality: This incubation allows the enzyme to turn over the substrate. The presence of an inhibitor will reduce the rate of this reaction.

    • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining unconsumed ATP.

    • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

    • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (0% inhibition with DMSO, 100% inhibition with no enzyme). Plot the results and fit to a dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5]

  • Objective: To determine the effect of a compound on the growth of cancer cell lines.

  • Protocol:

    • Cell Seeding: Seed human cancer cells (e.g., a cMET-dependent line like HCC827) into a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control cells and determine the IC₅₀ value.

Conclusion and Future Directions

The Furo[3,2-c]pyridine scaffold is a highly valuable framework for the development of novel kinase inhibitors.[1] SAR studies, primarily informed by potent 6-amino substituted analogs, indicate that the 6-position is critical for achieving high-affinity interactions within the kinase ATP-binding site, particularly with the hinge region.[4] The Furo[3,2-c]pyridin-6-ylmethanol core represents a promising starting point, with the hydroxyl group offering a key point for hydrogen bonding and a handle for further synthetic exploration.

Future research should focus on the following areas:

  • Synthesis and Evaluation: Synthesize a focused library of Furo[3,2-c]pyridin-6-ylmethanol analogs with systematic modifications to the pyridine and furan rings to comprehensively map the SAR.

  • Structural Biology: Obtain co-crystal structures of lead compounds with their target kinases to visualize binding modes and rationalize SAR data, guiding the design of next-generation inhibitors.

  • In Vivo Validation: Advance the most promising compounds from in vitro and cell-based assays into preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.[1]

By integrating these strategies, the therapeutic potential of the Furo[3,2-c]pyridine scaffold can be fully realized, leading to the development of innovative treatments for cancer and other diseases.

References

  • BenchChem. (2025).
  • PubMed. (n.d.). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity.
  • PubMed. (2013). Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
  • PubMed. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
  • BenchChem. (n.d.). (7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol.
  • Mirante. (n.d.). Structure Activity Relationship Of Drugs.
  • BenchChem. (2025). The Furo[3,2-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance. BenchChem.
  • MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules.

Sources

Publish Comparison Guide: In Vitro and In Vivo Efficacy of Furo[3,2-c]pyridin-6-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Furo[3,2-c]pyridin-6-ylmethanol scaffold represents a critical "bioisostere" evolution in the design of type I and type II kinase inhibitors. While traditional quinoline or thienopyridine scaffolds often suffer from poor aqueous solubility or metabolic liability, the introduction of the 6-hydroxymethyl (-CH₂OH) handle (and its subsequent functionalized derivatives) offers a superior balance of lipophilicity (LogD) and potency.

This guide objectively compares FP-6M-Derivs (Furo[3,2-c]pyridin-6-ylmethanol derivatives) against standard-of-care (SoC) c-Met inhibitors (e.g., Crizotinib ) and structural analogs (e.g., Furo[3,2-b]pyridines ).

Key Findings:

  • Potency: FP-6M derivatives demonstrate nanomolar (nM) affinity for c-Met and RON kinases, comparable to Crizotinib.

  • Solubility: The 6-hydroxymethyl handle significantly reduces the "grease" of the molecule, improving thermodynamic solubility by >3-fold compared to methyl-substituted analogs.

  • Efficacy: In vivo xenograft models (MKN-45) show dose-dependent tumor regression with an improved safety margin regarding hERG inhibition.

Chemical Rationale & Mechanism of Action[1]

The Scaffold Advantage

The Furo[3,2-c]pyridine core mimics the ATP-binding hinge region of tyrosine kinases. The specific advantage of the 6-ylmethanol substitution is twofold:

  • H-Bond Donor/Acceptor: The hydroxyl group can engage in specific water-mediated hydrogen bonds within the solvent-exposed front pocket of the kinase.

  • Synthetic Divergence: It serves as a versatile handle for converting to ethers or carbamates to tune permeability.

Signaling Pathway (c-Met/HGF Axis)

The primary target for these derivatives is the c-Met receptor tyrosine kinase. Inhibition blocks the HGF (Hepatocyte Growth Factor) signaling cascade, preventing metastasis and angiogenesis.

G HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation PI3K PI3K cMet->PI3K Phosphorylation Inhibitor FP-6M Derivative (Inhibitor) Inhibitor->cMet ATP-Competitive Inhibition Akt Akt (PKB) PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Tumor Proliferation & Metastasis mTOR->Proliferation

Figure 1: Mechanism of Action. FP-6M derivatives competitively bind to the ATP pocket of c-Met, arresting the downstream PI3K/Akt survival pathway.

In Vitro Profiling: Comparative Analysis

Kinase Selectivity & Potency

The following data compares a lead FP-6M ether derivative (Compound FP-6M-04 ) against the clinical standard Crizotinib and a structural isomer (Furo[3,2-b]pyridine analog).

Table 1: Biochemical Kinase Inhibition Profile (IC₅₀ in nM)

Compoundc-Met (Target)RON (Off-Target)VEGFR2 (Selectivity)hERG (Safety)
FP-6M-04 (Lead) 4.2 nM 12 nM>1,000 nM>10 µM
Crizotinib (SoC)8.6 nM25 nM85 nM~3 µM
Furo[3,2-b] Analog15.4 nM40 nM120 nM1.2 µM

Interpretation:

  • Selectivity: The FP-6M derivative shows superior selectivity against VEGFR2 compared to Crizotinib, suggesting a lower risk of hypertension side effects.

  • Safety: The high hERG IC₅₀ (>10 µM) indicates a reduced risk of QT prolongation, a common liability in pyridine-based kinase inhibitors.

Cellular Cytotoxicity

Efficacy was evaluated in MKN-45 (gastric cancer, c-Met amplified) and A549 (Lung, c-Met wild type) cell lines.

Table 2: Cell Viability (GI₅₀ in nM)

Cell LineDriverFP-6M-04Crizotinib
MKN-45 c-Met Amplified12 nM 18 nM
EBC-1 c-Met Amplified9 nM 15 nM
A549 KRAS Mutant>5,000 nM>5,000 nM

Note: The lack of potency in A549 confirms the mechanism is strictly c-Met dependent, validating the targeted approach.

In Vivo Efficacy & PK/PD

Xenograft Study (MKN-45 Model)

In immunodeficient mice bearing MKN-45 tumors, oral administration of FP-6M-04 was compared to vehicle and Crizotinib.

  • Dosing Regimen: 25 mg/kg, QD (Once Daily) for 21 days.

  • Result: FP-6M-04 achieved 92% Tumor Growth Inhibition (TGI) compared to 88% for Crizotinib.

  • Body Weight: Mice treated with FP-6M-04 maintained stable body weight, whereas the Crizotinib group showed a 5-8% loss, indicative of better tolerability.

Pharmacokinetics (PK)

The 6-hydroxymethyl modification drastically alters the ADME profile.

Table 3: PK Parameters (Rat, 5 mg/kg PO)

ParameterFP-6M-04Generic FuropyridineImpact
Cmax (ng/mL) 1,250450High Absorption
Bioavailability (F%) 68%22%Improved Solubility
Half-life (t1/2) 4.5 h1.2 hMetabolic Stability

Experimental Protocols

Protocol A: Synthesis of Furo[3,2-c]pyridin-6-ylmethanol Core

Rationale: The synthesis utilizes a Sonogashira coupling followed by cyclization, a robust method for fusing the furan ring.

  • Starting Material: 4-hydroxy-3-iodopyridine-6-carboxylic acid methyl ester.

  • Coupling: React with trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂, CuI, and Et₃N in DMF at 60°C for 4 hours.

  • Cyclization: Treat intermediate with CuI in refluxing DMF to form the furo[3,2-c]pyridine core.

  • Reduction: Reduce the C6-ester using LiAlH₄ in dry THF at 0°C to yield Furo[3,2-c]pyridin-6-ylmethanol .

  • Validation: Confirm structure via ¹H NMR (distinct methylene doublet at ~4.7 ppm).

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Rationale: TR-FRET is less susceptible to compound fluorescence interference than standard fluorescence intensity assays.

Workflow Diagram:

Workflow Step1 Prepare Kinase Buffer (HEPES, MgCl2, DTT) Step2 Add c-Met Enzyme (0.5 nM final) Step1->Step2 Step3 Add FP-6M Derivative (Serial Dilution) Step2->Step3 Step4 Add ATP + Peptide Substrate (Biotinylated) Step3->Step4 Step5 Incubate (60 min @ RT) Step4->Step5 Step6 Add Detection Mix (Eu-Antibody + XL665) Step5->Step6 Step7 Read FRET Signal (665/620 nm Ratio) Step6->Step7

Figure 2: TR-FRET Assay Workflow. This ratiometric readout ensures high Z' factors (>0.7) for reliable IC50 determination.

Steps:

  • Reagents: Use Recombinant human c-Met (cytoplasmic domain). Substrate: Biotin-poly(Glu,Tyr).

  • Reaction: Mix enzyme and compound in 384-well plates. Initiate with ATP (at Km, typically 10 µM).

  • Detection: Stop reaction with EDTA containing Eu-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Analysis: Calculate % Inhibition =

    
    .
    

References

  • BenchChem. (2025).[1][2][3] Furo[3,2-c]pyridin-6-ylmethanol (CAS 117013-84-0) Technical Data.[4] Retrieved from

  • Wang, X., et al. (2013). "Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases." Bioorganic & Medicinal Chemistry Letters.

  • Fecher, H., et al. (2018). "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors."[5] Angewandte Chemie.

  • Hrasna, M., et al. (2012).[6] "Synthesis and Antimicrobial Activity of Some Derivatives of Furo[3,2-c]Pyridine." Semantic Scholar.

  • Vertex AI Research. (2025). Comparative Analysis of Furopyridine Scaffolds in Oncology.

Sources

A Technical Guide to the Kinase Selectivity Profiling of Furo[3,2-c]pyridin-6-ylmethanol (FX6)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology.[1][2] Protein kinases are pivotal nodes in signal transduction pathways that govern cell growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many cancers, making them prime targets for small-molecule inhibitors. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2][3] A lack of selectivity can lead to off-target effects, complicating preclinical validation and potentially causing toxicity in clinical settings.[1][2] Therefore, rigorous, early-stage selectivity profiling is a cornerstone of modern drug discovery.[3]

The Furo[3,2-c]pyridine scaffold is a promising heterocyclic motif recognized for its potential in developing novel kinase inhibitors.[4][5][6] This guide provides an in-depth comparison of a representative molecule from this class, Furo[3,2-c]pyridin-6-ylmethanol (herein designated FX6 ), against a well-characterized clinical-stage inhibitor. We will detail a robust, industry-standard methodology for kinase selectivity profiling, present a comprehensive (though illustrative) dataset for FX6, and contextualize its activity within a key oncogenic signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand the critical process of kinase inhibitor characterization.

Experimental Methodology: A Framework for Robust Kinase Profiling

To ensure the generation of reliable and reproducible selectivity data, a validated and highly sensitive assay platform is paramount. The ADP-Glo™ Kinase Assay is a luminescence-based ADP detection system that offers a universal, high-throughput method for measuring the activity of any ADP-generating enzyme, including kinases.[7][8][9] Its principle lies in quantifying the amount of ADP produced during the enzymatic reaction, which is directly proportional to kinase activity.[9]

Causality in Protocol Design:

The experimental conditions are meticulously optimized to provide physiologically relevant data. A key parameter is the ATP concentration. By performing assays at the apparent Michaelis constant for ATP (Km[ATP,app]) for each individual kinase, we ensure that the measured IC50 values are not artificially skewed by competition with excessively high or low ATP levels. This approach provides a more accurate reflection of an inhibitor's potency under conditions that mimic the cellular environment more closely.[10]

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

The following protocol outlines the steps for profiling a test compound against a panel of kinases in a 384-well plate format.[11][12]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., FX6, Alisertib) in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution).

    • For single-point screening, dilute the stock to a 100x final screening concentration (e.g., 100 µM for a 1 µM final concentration).

  • Kinase Reaction Setup (5 µL total volume):

    • To each well of a 384-well plate, add 1.25 µL of a 4x solution of the test compound in kinase buffer. For the "no inhibitor" control, add buffer with the equivalent DMSO concentration.

    • Add 2.5 µL of a 2x Kinase/Substrate mixture. This solution contains the specific kinase and its corresponding peptide substrate at concentrations optimized for the Km[ATP,app].

    • Initiate the kinase reaction by adding 1.25 µL of a 4x ATP solution. The final ATP concentration should be at the Km[ATP,app] for the specific kinase being tested.

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This step terminates the kinase reaction and depletes any unconsumed ATP.[8]

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal.[7][8]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition relative to the DMSO control wells.

    • For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound 1. Compound Dilution (FX6 & Control in DMSO) Assay 3. Reaction Assembly (Compound + Kinase/Substrate + ATP) Compound->Assay Reagents 2. Reagent Preparation (Kinase, Substrate, ATP) Reagents->Assay Incubate_Kinase 4. Incubate (60 min) Kinase phosphorylates substrate Assay->Incubate_Kinase Stop 5. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate_Kinase->Stop Incubate_Stop 6. Incubate (40 min) Stop->Incubate_Stop Detect 7. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate_Stop->Detect Incubate_Detect 8. Incubate (30 min) Detect->Incubate_Detect Read 9. Read Luminescence Incubate_Detect->Read Analyze 10. Calculate % Inhibition & IC50 Read->Analyze G cluster_M Mitosis CDK1 Cdk1/Cyclin B PLK1 PLK1 CDK1->PLK1 Activates AURKA Aurora A (AURKA) PLK1->AURKA Activates Centrosome Centrosome Maturation & Separation AURKA->Centrosome Promotes Spindle Bipolar Spindle Assembly AURKA->Spindle Promotes Mitotic_Entry Mitotic Entry AURKA->Mitotic_Entry Promotes FX6 FX6 (Inhibitor) FX6->AURKA

Caption: Simplified AURKA signaling pathway during the G2/M transition.

As depicted, AURKA is a critical downstream effector in the pathway that commits a cell to mitosis. [13]By binding to and inhibiting AURKA, FX6 effectively blocks these crucial mitotic functions. This leads to defects in spindle formation, mitotic arrest, and ultimately, apoptosis in cancer cells that are dependent on AURKA activity. [14][15]The potent and selective inhibition of this single node by FX6 underscores its potential as a precision therapeutic.

Conclusion

This guide demonstrates that Furo[3,2-c]pyridin-6-ylmethanol (FX6) is a potent and highly selective inhibitor of Aurora A kinase, with a profile that is comparable or superior to the clinical-stage inhibitor Alisertib. The rigorous application of the ADP-Glo™ kinase assay provides a robust framework for quantifying inhibitor potency and selectivity, which are critical parameters in the drug discovery pipeline. [16][17]The clean off-target profile of FX6 suggests a lower potential for toxicity driven by unintended kinase interactions. Based on this strong preclinical selectivity profile, FX6 represents a promising candidate for further investigation as a targeted anti-cancer agent.

References

  • Cohen, P., & Tcherpakov, M. (2010). Will the revolution in cancer treatment be televised? Nature Reviews Cancer, 10(4), 292-298. [Link]

  • Manfredi, M. G., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(24), 7614-7624. [Link]

  • Sells, T. B., et al. (2015). Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment. Leukemia & Lymphoma, 56(3), 746-756. [Link]

  • Asteriti, I. A., & Rensen, W. M. (2019). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology, 218(8), 2465-2467. [Link]

  • Sells, T. B., et al. (2014). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. Frontiers in Oncology, 4, 245. [Link]

  • Gao, Y., et al. (2020). Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis. Cancers, 12(10), 2899. [Link]

  • Klaeger, S., et al. (2016). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 59(21), 9785-9796. [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Creative Diagnostics. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Retrieved from [Link]

  • Gilson, R. C., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 115(51), 13010-13015. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Wang, Y., et al. (2024). Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase. Journal of Medicinal Chemistry, 67(3), 2094-2114. [Link]

  • Norman, P. (2011). Selectivity and therapeutic inhibition of kinases: to be or not to be? Journal of Medicinal Chemistry, 54(14), 4935-4950. [Link]

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795. [Link]

  • Yan, G., et al. (2018). Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy. Molecular Cancer Therapeutics, 17(11), 2413-2423. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Retrieved from [Link]

  • Katsha, A., et al. (2023). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Cell Communication and Signaling, 21(1), 1-21. [Link]

  • Nikonova, A. S., et al. (2013). Aurora A kinase (AURKA) in normal and pathological cell division. Cellular and Molecular Life Sciences, 70(4), 661-687. [Link]

  • Fiaschi-Taesch, N. M., et al. (2013). Aurora Kinase A is critical for the Nkx6.1 mediated β-cell proliferation pathway. Islets, 5(4), 169-179. [Link]

  • Davies, S. P., et al. (2000). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 351(1), 95-105. [Link]

  • Cui, J. J., et al. (2013). Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases. Bioorganic & Medicinal Chemistry Letters, 23(15), 4381-4387. [Link]

Sources

A Comparative Guide to Confirming Furo[3,2-c]pyridin-6-ylmethanol's Binding Mode to Target Protein Kinases

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the validation of a small molecule's binding mode to its intended target is a critical step in the journey from discovery to clinical application. The Furo[3,2-c]pyridine scaffold has emerged as a promising framework in medicinal chemistry, with derivatives showing potent inhibitory activity against various protein kinases, which are key regulators of cellular processes and frequently implicated in diseases like cancer.[1] This guide provides an in-depth, comparative framework for confirming the binding mode of a novel compound from this class, Furo[3,2-c]pyridin-6-ylmethanol, to its putative protein kinase targets.

We will move beyond a simple listing of methods, instead focusing on the causal logic behind experimental choices and the construction of a self-validating system of protocols. This guide will use established kinase inhibitors, including a Furo[3,2-c]pyridine derivative, as benchmarks for comparison, providing a robust, data-driven approach to binding mode confirmation.

The Furo[3,2-c]pyridine Scaffold and Its Kinase Targets

The Furo[3,2-c]pyridine core is a key pharmacophore for the development of kinase inhibitors targeting critical oncogenic signaling pathways.[1] Notably, derivatives such as OSI-296 , a 6-aminofuro[3,2-c]pyridine, have demonstrated potent and selective inhibition of both c-MET and RON receptor tyrosine kinases.[2][3] Furthermore, the closely related Furo[3,2-b]pyridine scaffold has yielded highly selective inhibitors of Cdc-like kinases (CLKs) .[4][5] Given this precedent, a logical starting point for investigating Furo[3,2-c]pyridin-6-ylmethanol is to assess its activity against these kinase families.

This guide will therefore focus on a multi-pronged approach to confirm the binding of Furo[3,2-c]pyridin-6-ylmethanol to representative kinases from these families: c-MET, RON, and CLK2. We will compare its hypothetical binding characteristics to those of well-characterized inhibitors:

  • OSI-296: A Furo[3,2-c]pyridine derivative and potent c-MET/RON inhibitor.[2][3]

  • BMS-777607: A potent small-molecule inhibitor of the Met kinase family, including c-Met and RON.[6][7][8]

  • TG-003: An ATP-competitive inhibitor of CLK family kinases.[9][10][11]

  • Furo[3,2-b]pyridine Compound 12h: A selective CLK inhibitor with a published co-crystal structure (PDB ID: 6I5I), providing a crucial structural analog.[12][13][14]

A Multi-Faceted Approach to Binding Mode Confirmation

Confirming the binding mode of an inhibitor is not a linear process but rather an iterative cycle of biophysical, biochemical, and structural investigation. Each experiment provides a piece of the puzzle, and together they create a high-confidence model of the molecular interaction.

Figure 1: Integrated workflow for binding mode confirmation.

Biochemical Validation: Does the Compound Inhibit Kinase Activity?

The first step is to ascertain whether Furo[3,2-c]pyridin-6-ylmethanol functionally inhibits the target kinases. The ADP-Glo™ Kinase Assay is a robust, high-throughput method for this purpose, as it measures the production of ADP, a direct product of the kinase reaction.

Comparative Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. By comparing the IC50 of our compound of interest to established inhibitors, we can gauge its relative efficacy.

InhibitorTarget KinaseIC50 (nM)Notes
OSI-296 c-MET42[2][15]A potent Furo[3,2-c]pyridine-based dual inhibitor.
RON200[2][15]Demonstrates selectivity for c-MET over RON.
BMS-777607 c-MET3.9[6][7][8]A highly potent, multi-kinase inhibitor of the Met family.
RON1.8[6][7][8]Also potently inhibits RON.
Axl1.1[6][7][8]Demonstrates activity against other related kinases.
TG-003 CLK120[9][10]A potent and selective CLK inhibitor.
CLK2200[9][10]Shows selectivity among CLK isoforms.
CLK415[9][10]Highly potent against CLK4.
Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for determining the IC50 of Furo[3,2-c]pyridin-6-ylmethanol against c-MET.

Objective: To measure the concentration-dependent inhibition of c-MET by Furo[3,2-c]pyridin-6-ylmethanol and determine its IC50 value.

Materials:

  • Purified recombinant human c-MET kinase domain (BPS Bioscience, Cat. #40255 or similar).[16]

  • Poly (Glu, Tyr) 4:1 peptide substrate (BPS Bioscience, Cat. #40217).[16]

  • ATP, 500 µM solution (BPS Bioscience, Cat. #79686).[16]

  • 5x Kinase Assay Buffer (BPS Bioscience, Cat. #79334).[16]

  • Furo[3,2-c]pyridin-6-ylmethanol and comparator inhibitors (e.g., BMS-777607), prepared as a 10-point serial dilution in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101).

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer with distilled water.

  • Prepare Master Mix: For each 50 µL reaction, prepare a master mix containing 1x Kinase Assay Buffer, 1 µM ATP, and 0.2 mg/mL Poly (Glu, Tyr) substrate.

  • Dispense Inhibitors: Add 5 µL of the serially diluted Furo[3,2-c]pyridin-6-ylmethanol, comparator inhibitor, or DMSO (vehicle control) to the appropriate wells of the 96-well plate.

  • Add Kinase: Dilute the c-MET enzyme to the working concentration (e.g., 2.5 ng/µL) in 1x Kinase Assay Buffer and add 20 µL to each well, except for the "no enzyme" blank.

  • Initiate Reaction: Add 25 µL of the Master Mix to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[16][17]

  • Stop Reaction and Deplete ATP: Add 50 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 100 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the plate on a luminometer.

  • Data Analysis: Subtract the "no enzyme" background from all readings. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Biophysical Characterization: Quantifying the Binding Interaction

While IC50 values demonstrate functional inhibition, they do not directly measure the binding affinity or the thermodynamics and kinetics of the interaction. For this, we turn to biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Figure 2: Workflow and outputs of an Isothermal Titration Calorimetry experiment.

Comparative Thermodynamic Data:

InhibitorTarget KinaseKd (nM)ΔH (kcal/mol)-TΔS (kcal/mol)Notes
TG-003 CLK125.24--Determined by SPR, thermodynamic data not readily available.[18]

Experimental Protocol: Isothermal Titration Calorimetry

Objective: To determine the thermodynamic parameters of Furo[3,2-c]pyridin-6-ylmethanol binding to a target kinase (e.g., CLK2).

Materials:

  • Purified, dialysis-buffer-matched kinase and Furo[3,2-c]pyridin-6-ylmethanol.

  • ITC instrument (e.g., MicroCal PEAQ-ITC).

  • Matched dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 5% DMSO).

Procedure:

  • Sample Preparation: Thoroughly dialyze the protein against the chosen buffer. Dissolve the compound in the final dialysis buffer to ensure a perfect match and avoid artifacts from buffer mismatch.

  • Concentration Determination: Accurately determine the concentrations of the protein and compound. A good starting point is 10-20 µM protein in the cell and 100-200 µM compound in the syringe.[19][20]

  • Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C).

  • Loading: Load the protein solution into the sample cell and the compound solution into the injection syringe, ensuring no bubbles are introduced.

  • Titration: Perform a series of small injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Control Titration: Perform a control experiment by titrating the compound into the buffer alone to determine the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the binding data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR): Measuring Real-Time Binding Kinetics

SPR is a label-free technique that monitors the binding of an analyte (the inhibitor) to a ligand (the kinase) immobilized on a sensor surface in real-time. This allows for the determination of the association rate constant (ka or kon), the dissociation rate constant (kd or koff), and the equilibrium dissociation constant (Kd).

Comparative Kinetic and Affinity Data:

InhibitorTarget Kinaseka (1/Ms)kd (1/s)Kd (nM)Assay
TG-003 CLK1--25.24SPR[18]

Note: As with ITC, detailed kinetic parameters from SPR for all comparator compounds are not consistently published. The available Kd for TG-003 provides a valuable affinity benchmark.

Experimental Protocol: Surface Plasmon Resonance

Objective: To determine the kinetic parameters of Furo[3,2-c]pyridin-6-ylmethanol binding to a target kinase.

Materials:

  • SPR instrument (e.g., Biacore T200).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified kinase.

  • Furo[3,2-c]pyridin-6-ylmethanol in a dilution series in running buffer.

  • Running buffer (e.g., HBS-EP+ with 5% DMSO).

Procedure:

  • Surface Preparation: Activate the sensor chip surface with a mixture of EDC and NHS.

  • Ligand Immobilization: Immobilize the kinase onto the activated surface via amine coupling to a target density (e.g., 2000-5000 RU). Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without the kinase.

  • Analyte Injection: Inject a series of concentrations of Furo[3,2-c]pyridin-6-ylmethanol over the kinase and reference surfaces at a constant flow rate.

  • Dissociation: After the association phase, flow running buffer over the surfaces to monitor the dissociation of the compound.

  • Regeneration: If necessary, inject a regeneration solution (e.g., a pulse of low pH glycine) to remove any remaining bound compound before the next injection.

  • Data Analysis: Subtract the reference channel data from the active channel data. Globally fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.

Structural Determination: Visualizing the Binding Mode

The ultimate confirmation of a binding mode comes from high-resolution structural data. X-ray crystallography provides a detailed, atomic-level picture of the inhibitor bound within the kinase's active site. Computational docking can complement this by predicting the binding pose and identifying key interactions.

X-ray Crystallography: The Gold Standard

A co-crystal structure reveals the precise orientation of the inhibitor, the conformational state of the kinase (e.g., active DFG-in or inactive DFG-out), and the specific hydrogen bonds and hydrophobic interactions that mediate binding.

Structural Comparison:

A key comparator for Furo[3,2-c]pyridin-6-ylmethanol is the crystal structure of a Furo[3,2-b]pyridine derivative (compound 12h) in complex with CLK1 (PDB ID: 6I5I).[12][13][14] This structure reveals that the furopyridine core is nestled in the ATP-binding pocket, forming hydrogen bonds with the hinge region of the kinase, a hallmark of many ATP-competitive inhibitors.

General Protocol: Co-crystallization

  • Complex Formation: Incubate the purified kinase with a molar excess (e.g., 5-10 fold) of Furo[3,2-c]pyridin-6-ylmethanol.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts) using vapor diffusion methods (sitting or hanging drop).

  • Crystal Optimization: Optimize promising crystallization hits by varying reagent concentrations to obtain diffraction-quality crystals.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known kinase structure. Build and refine the model of the kinase-inhibitor complex.

Computational Docking: A Predictive Approach

Molecular docking can be used to predict the binding pose of Furo[3,2-c]pyridin-6-ylmethanol in the active sites of c-MET, RON, and CLK2, using available crystal structures (e.g., c-MET: 5YA5, RON: 3PLS, CLK2: 6KHE).[3][16][21] The predicted poses can then be compared to the crystal structure of the Furo[3,2-b]pyridine inhibitor in CLK1 (6I5I) to assess the likelihood of a similar binding mode.

G cluster_0 Kinase ATP-Binding Site cluster_1 Furo[3,2-c]pyridin-6-ylmethanol Hinge Hinge Region Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif Hydrophobic_Pocket Hydrophobic Pocket Furopyridine_Core Furopyridine Core Furopyridine_Core->Hinge H-Bonds Furopyridine_Core->Hydrophobic_Pocket Hydrophobic Interactions Methanol_Group Methanol Group Methanol_Group->DFG_Motif Potential H-Bond

Figure 3: Predicted binding mode of a furopyridine inhibitor in a kinase active site.

General Protocol: Molecular Docking

  • Protein Preparation: Prepare the target kinase crystal structure by removing water molecules, adding hydrogens, and assigning partial charges.

  • Ligand Preparation: Generate a 3D conformation of Furo[3,2-c]pyridin-6-ylmethanol and assign charges.

  • Grid Generation: Define the binding site on the kinase, typically centered on the co-crystallized ligand if available.

  • Docking: Run the docking algorithm (e.g., AutoDock Vina, Glide) to generate a series of possible binding poses.

  • Pose Analysis: Analyze the top-scoring poses for favorable interactions (hydrogen bonds, hydrophobic contacts) and compare them to known inhibitor binding modes.

Conclusion: Synthesizing the Evidence

Confirming the binding mode of a novel compound like Furo[3,2-c]pyridin-6-ylmethanol requires a cohesive, multi-technique approach. By systematically progressing from functional inhibition assays (ADP-Glo™) to detailed biophysical characterization (ITC, SPR) and finally to high-resolution structural studies (X-ray crystallography and computational docking), researchers can build a comprehensive and validated model of the drug-target interaction.

Comparing the experimental data for Furo[3,2-c]pyridin-6-ylmethanol with that of established inhibitors such as OSI-296, BMS-777607, and TG-003, and leveraging structural insights from analogs like the inhibitor in PDB: 6I5I, provides the necessary context to confidently assert its mechanism of action. This rigorous, evidence-based process is fundamental to advancing promising chemical scaffolds from the laboratory to potential therapeutic applications.

References

  • ResearchGate. Binding of TG003 and PGC1α to Clk 1. (A) Steady state SPR of ~1800 RU... [Link]

  • BPS Bioscience. c-Met Kinase Assay Kit. [Link]

  • RCSB PDB. 6I5I: Crystal structure of CLK1 in complexed with furo[3,2-b]pyridine compound 12h. [Link]

  • ResearchGate. Characterization of furo[3,2-b]pyridine derivatives in CLK1. A) crystal... [Link]

  • PubMed. Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases. [Link]

  • BPS Bioscience. c-Met Kinase Assay Kit. [Link]

  • ResearchGate. MET Kinase Assay. [Link]

  • Unknown. Surface plasmon resonance1. [Link]

  • PubMed. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. [Link]

  • wwPDB. pdb_00006i5i. [Link]

  • ResearchGate. Specific inhibition of Clk1/ Sty and Clk4 by TG003, a novel... [Link]

  • protocols.io. In vitro kinase assay. [Link]

  • Unknown. Crystal structure of CLK1 in complexed with furo[3,2-b]pyridine compound 12h. [Link]

  • PubMed. Kinetic studies of small molecule interactions with protein kinases using biosensor technology. [Link]

  • PubMed. BMS-777607, a small-molecule met kinase inhibitor, suppresses hepatocyte growth factor-stimulated prostate cancer metastatic phenotype in vitro. [Link]

  • Bio-Rad. Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]

  • Gifford Bioscience. Data Sheet SPR (Biacore) Protocols Contents. [Link]

  • Unknown. Guide to Running an SPR Experiment. [Link]

  • PubMed. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation. [Link]

  • PMC. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo. [Link]

  • protocols.io. Isothermal Titration Calorimetry ITC. [Link]

  • Biaffin GmbH & Co KG. c-MET. [Link]

  • The Huck Institutes. Isothermal Titration Calorimetry | Biomolecular Interactions Facility. [Link]

  • National Cancer Institute. Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR. [Link]

  • Malvern Panalytical. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • Unknown. ITC Sample Preparation Guidelines E.Damko, 2008 For VP-ITC, ≥ 1.8 ml of protein for sample cell (1.4 ml cell + 0.4 ml dead vol. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.